Acetyl hexapeptide 38 acetate is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted technique for creating peptides. This method involves the following steps:
In industrial settings, automated peptide synthesizers enhance the efficiency of this process, allowing for high-throughput production. Following synthesis, purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product's purity .
The molecular formula of acetyl hexapeptide 38 acetate is , with a molecular weight of approximately 761.9 g/mol. The compound consists of a sequence of six amino acids, specifically designed to enhance its biological activity.
The IUPAC name for acetyl hexapeptide 38 acetate is:
This complex structure highlights the intricate design of the peptide to facilitate its function in biological systems .
During its synthesis, acetyl hexapeptide 38 acetate primarily undergoes peptide bond formation and cleavage reactions. Key reagents used include:
The major product formed from these reactions is the desired acetyl hexapeptide 38 acetate, while by-products may include truncated peptides or incompletely deprotected peptides, which are subsequently removed during purification .
Acetyl hexapeptide 38 acetate operates by stimulating the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in cellular energy metabolism. This stimulation leads to:
Research indicates that acetyl hexapeptide 38 can increase PGC-1α expression by approximately 61.1%, thereby promoting adipogenesis and potentially improving skin firmness and volume .
While specific physical properties such as density or boiling point are not widely reported for acetyl hexapeptide 38 acetate, its chemical properties can be summarized based on its functional groups:
The detailed characterization of these properties often relies on empirical studies conducted during product formulation .
Acetyl hexapeptide 38 acetate has significant applications in the cosmetic industry, particularly for:
Its efficacy as a cosmetic ingredient continues to be explored through various clinical studies and formulations aimed at addressing age-related skin changes .
Adipogenic Mechanisms and Tissue Remodeling
AH38A exerts its primary effects through peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) upregulation, increasing expression by 61.1% in preadipocyte cultures [10]. This master regulator of mitochondrial biogenesis activates adipogenic differentiation pathways, resulting in:
These mechanisms enable precise localized volumization, where applied topically, making AH38A particularly valuable for addressing age-related subcutaneous fat loss. Unlike dermal fillers that provide immediate mechanical volume, AH38A promotes natural tissue remodeling through biological stimulation [10].
Table 1: Adipogenic Effects of AH38A in In Vitro Studies
| Parameter Measured | Change (%) | Experimental Model | Concentration |
|---|---|---|---|
| PGC-1α Expression | +61.1% | Human preadipocyte culture | 0.5 mg/ml |
| Lipid Accumulation | +32.4% | Pre-adipocyte culture | 0.5 mg/ml |
| Adipocyte Differentiation | Significant ↑ | Subcutaneous preadipocytes | 0.1-1 mg/ml |
Clinical Applications and Formulation Integration
In aesthetic medicine, AH38A (marketed as Adifyline®) addresses multiple dimensions of tissue atrophy and contour deficiencies:
AH38A demonstrates synergistic potential when combined with hyaluronic acid and elastin-stimulating peptides, creating multi-mechanistic approaches to tissue rejuvenation [2] [4]. Recent patent filings highlight its incorporation in cross-linked polymer systems and liposomal delivery vehicles that enhance epidermal penetration and bioavailability [2].
Anti-Inflammatory and Barrier Function Effects
Beyond volumization, AH38A modulates inflammatory pathways in keratinocytes:
These properties make it valuable for formulations targeting sensitive skin, where inflammation and barrier impairment coexist with volume loss [9].
Table 2: Comparative Analysis of Cosmetic Peptides
| Peptide | Primary Mechanism | Key Cosmetic Application | Molecular Weight (g/mol) |
|---|---|---|---|
| Acetyl Hexapeptide-38 | Adipogenesis stimulation | Tissue volumizing/contouring | 761.9 |
| Palmitoyl Pentapeptide-4 | Collagen synthesis | Wrinkle reduction | 802.1 |
| Acetyl Hexapeptide-3 | Neurotransmitter inhibition | Muscle relaxation | 887.0 |
| Copper Tripeptide-1 | ECM remodeling | Wound healing/regeneration | 400.9 |
| Palmitoyl Tripeptide-5 | TGF-β stimulation | Collagen production | 611.9 |
Origins and Early Research
The development of AH38A originated from high-throughput screening of hexapeptide libraries using reporter gene assays to identify sequences with adipogenic potential [10]. Unlike earlier cosmetic peptides derived from natural protein fragments (e.g., KTTKS from procollagen), AH38A emerged from synthetic combinatorial chemistry approaches that evaluated millions of sequence permutations [4] [5]. Initial research focused on:
Synthesis and Manufacturing Evolution
The production of AH38A employs solid-phase peptide synthesis (SPPS), characterized by:
Critical refinements in manufacturing include:
Table 3: Key Milestones in AH38A Development
| Year Range | Development Phase | Key Advancements |
|---|---|---|
| 2005-2010 | Target Identification | PGC-1α established as master regulator of adipogenesis |
| 2010-2015 | Peptide Screening | Reporter gene assays identifying Ser-Val-Val-Val-Arg-Thr |
| 2015-2020 | Synthesis Optimization | SPPS protocol refinement; acetylation stabilization |
| 2020-Present | Commercial Application | Patent filings for topical delivery systems; Adifyline® launch |
Commercialization and Intellectual Property Landscape
AH38A entered cosmetic formulations following patent WO2020227526A1 (2020) covering compositions for "improving bruising and rejuvenating skin" [2]. Key developments include:
The peptide represents a shift toward mechanistically precise aesthetic interventions that address subcutaneous atrophy at the cellular level, distinct from temporary fillers or neurotoxins [4] [10].
Table 4: Nomenclature of Acetyl Hexapeptide 38 Acetate
| Nomenclature System | Designation |
|---|---|
| INCI Name | Acetyl Hexapeptide-38 |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid;acetic acid |
| CAS Registry | 1400634-44-7 |
| Trade Names | Adifyline®, Breast Augmentation Peptide |
| Sequence | Ac-Ser-Val-Val-Val-Arg-Thr-NH₂ |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: